molecular formula C14H10F2O3 B6364617 2-(3,5-Difluorophenyl)-5-methoxybenzoic acid CAS No. 1183572-07-7

2-(3,5-Difluorophenyl)-5-methoxybenzoic acid

Cat. No.: B6364617
CAS No.: 1183572-07-7
M. Wt: 264.22 g/mol
InChI Key: ZATCCQBDZVAFDN-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)-5-methoxybenzoic acid: is an aromatic compound characterized by the presence of two fluorine atoms on the phenyl ring and a methoxy group on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Difluorophenyl)-5-methoxybenzoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The process involves the coupling of 3,5-difluorophenylboronic acid with a suitable benzoic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors and receptor modulators.

Medicine: The compound and its derivatives are explored for their anti-inflammatory, anticancer, and antimicrobial properties .

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets. The methoxy group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Uniqueness: 2-(3,5-Difluorophenyl)-5-methoxybenzoic acid is unique due to the combined presence of fluorine atoms and a methoxy group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific research applications.

Properties

IUPAC Name

2-(3,5-difluorophenyl)-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-11-2-3-12(13(7-11)14(17)18)8-4-9(15)6-10(16)5-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATCCQBDZVAFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681180
Record name 3',5'-Difluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183572-07-7
Record name 3',5'-Difluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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